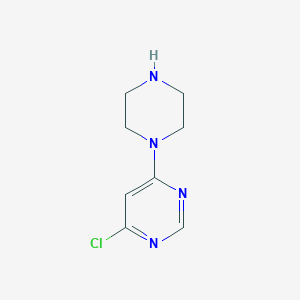

4-Chloro-6-(piperazin-1-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDWNXPKSXBXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582184 | |

| Record name | 4-Chloro-6-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373356-50-4 | |

| Record name | 4-Chloro-6-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-(piperazin-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 6 Piperazin 1 Yl Pyrimidine and Its Analogues

Precursor Synthesis and Starting Materials

The foundation for the synthesis of 4-chloro-6-(piperazin-1-yl)pyrimidine and its derivatives lies in the availability and reactivity of appropriately substituted pyrimidine (B1678525) precursors. Dichloropyrimidines are common starting materials, offering two reactive sites for sequential functionalization.

4,6-Dichloropyrimidine (B16783) is a key and commercially available intermediate for the synthesis of a wide range of substituted pyrimidines. nih.gov Its preparation can be achieved through various methods, a common one being the treatment of 4,6-dihydroxypyrimidine (B14393) with phosphorus oxychloride (POCl₃). google.com This reaction is often performed in the presence of a base, such as a saturated hindered amine like N,N-diisopropylethylamine, to facilitate the conversion of the hydroxyl groups to chlorides. google.com Alternative methods for the synthesis of chlorinated pyrimidines involve the use of phosgene (B1210022) (COCl₂) and HCl, which can react with imidoyl chlorides in a cross-condensation reaction. googleapis.com

The reactivity of the two chlorine atoms on the pyrimidine ring is not identical. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C6 position, a factor that is exploited for regioselective synthesis. stackexchange.com This differential reactivity is crucial for the controlled, stepwise introduction of different substituents.

The introduction of the piperazine (B1678402) ring onto the pyrimidine scaffold is a critical step in the synthesis of the target compound and its analogues. This is typically achieved through a nucleophilic aromatic substitution reaction where piperazine, or a substituted piperazine, acts as the nucleophile, displacing one of the chlorine atoms on the dichloropyrimidine precursor. prepchem.comnih.gov

For instance, the reaction of 4,6-dichloropyrimidine with N-methylpiperazine in a suitable solvent like absolute ethanol (B145695) can yield 4-chloro-6-(4-methyl-1-piperazinyl)-pyrimidine. prepchem.com The reaction conditions, such as temperature and the choice of base, can be optimized to favor the monosubstituted product and minimize the formation of the disubstituted pyrimidine. The presence of a base, such as potassium carbonate or triethylamine, is often necessary to neutralize the HCl generated during the reaction. nih.govnih.gov

Key Reaction Mechanisms and Strategies in Synthesis

The construction of this compound and its diverse analogues relies on a set of powerful and versatile chemical reactions. Understanding the mechanisms of these reactions is essential for predicting outcomes and designing efficient synthetic routes.

The core reaction for the synthesis of this compound is the Nucleophilic Aromatic Substitution (S_N_Ar) reaction. In this mechanism, a nucleophile (in this case, piperazine) attacks the electron-deficient pyrimidine ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. stackexchange.com Subsequently, the leaving group (a chloride ion) is expelled, restoring the aromaticity of the ring and resulting in the substituted product.

The pyrimidine ring is inherently electron-deficient due to the presence of the two nitrogen atoms, which facilitates nucleophilic attack. The regioselectivity of the S_N_Ar reaction on 2,4-dichloropyrimidines generally favors substitution at the C4 position. stackexchange.comwuxiapptec.com This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position. However, the regioselectivity can be influenced by the presence of other substituents on the pyrimidine ring and the nature of the nucleophile. wuxiapptec.comnih.gov For example, electron-donating groups at the C6 position of a 2,4-dichloropyrimidine (B19661) can direct nucleophilic attack to the C2 position. wuxiapptec.com

| Reaction Component | Role in S_N_Ar | Example |

| Substrate | Electron-deficient aromatic ring with a leaving group | 4,6-Dichloropyrimidine |

| Nucleophile | Electron-rich species that attacks the ring | Piperazine |

| Leaving Group | An atom or group displaced by the nucleophile | Chloride ion |

| Intermediate | Resonance-stabilized anionic complex | Meisenheimer complex |

To create a diverse library of analogues of this compound, palladium-catalyzed cross-coupling reactions are invaluable. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.comnih.gov

In the context of synthesizing analogues, the remaining chlorine atom on the this compound core can be subjected to a Suzuki-Miyaura coupling reaction with various aryl or heteroaryl boronic acids. mdpi.comresearchgate.net This allows for the introduction of a wide range of substituents at the C4 position, leading to novel compounds with potentially different biological activities. The success of the Suzuki-Miyaura reaction depends on the careful selection of the palladium catalyst (e.g., Pd(PPh₃)₄), ligand, base (e.g., K₃PO₄), and solvent. mdpi.com

| Reaction | Catalyst | Reactants | Bond Formed |

| Suzuki-Miyaura Coupling | Palladium(0) complex | Organoboron compound, Organic halide | Carbon-Carbon |

Beyond the primary S_N_Ar and Suzuki-Miyaura reactions, other synthetic strategies can be employed to further functionalize the pyrimidine core and generate a wider array of analogues. For instance, after the initial introduction of the piperazine moiety, the remaining chlorine atom can be displaced by other nucleophiles, such as amines, alcohols, or thiols, through another S_N_Ar reaction. nih.govnih.gov

Furthermore, other palladium-catalyzed reactions like the Buchwald-Hartwig amination can be used to introduce various amino groups at the C4 position. This reaction is particularly useful for forming carbon-nitrogen bonds. The choice of reaction depends on the desired final structure and the compatibility of the functional groups present in the starting materials.

Protective Group Strategies (e.g., tert-Butoxycarbonyl (Boc) Deprotection)

In the synthesis of complex molecules containing the this compound scaffold, protective group strategies are crucial, particularly for managing reactive amine functionalities. The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for the piperazine nitrogen not attached to the pyrimidine ring.

The Boc group is typically introduced by reacting the piperazine moiety with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net This strategy prevents unwanted side reactions at the secondary amine of the piperazine ring during subsequent synthetic steps.

Deprotection of the Boc group is a key step to liberate the free amine for further functionalization. This is often achieved under acidic conditions. A common method involves treating the Boc-protected compound with a solution of hydrochloric acid (HCl) in an appropriate solvent like methanol (B129727) or ether. jgtps.comorgsyn.org For instance, dissolving the Boc-protected piperazine derivative in 6N HCl and washing with ether can effectively remove the Boc group. jgtps.com Another reagent used for Boc deprotection is trifluoroacetic acid (TFA). nih.gov

The choice of deprotection conditions is critical to ensure the integrity of the rest of the molecule. For example, in the presence of other acid-labile groups like tert-butyl esters, selective deprotection of the N-Boc group can be achieved using concentrated sulfuric acid or methanesulfonic acid in specific solvent systems. researchgate.net This selectivity is vital for complex multi-step syntheses.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound and its analogues. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time.

For nucleophilic aromatic substitution reactions involving dichloropyrimidines and piperazines, the solvent plays a significant role. Ethanol is a commonly used solvent for these reactions. prepchem.com The choice of base is also critical. For instance, in the alkylation of pyrimidinones, cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) has been shown to favor O-alkylation over N-alkylation. researchgate.net

Temperature and reaction time are interdependent variables that need careful control. Many of these reactions are carried out at room temperature or under reflux conditions. prepchem.comnih.gov Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts. heteroletters.org

Analytical Techniques for Structural Elucidation of Synthesized Compounds

The structural confirmation of newly synthesized this compound derivatives relies on a combination of modern analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the compounds. mdpi.comresearchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR are routinely used to characterize this compound and its analogues. mdpi.comresearchgate.netipb.pt

In the ¹H-NMR spectrum, characteristic signals for the protons of the pyrimidine and piperazine rings can be observed. For example, the protons on the piperazine ring typically appear as multiplets in the aliphatic region of the spectrum. mdpi.comnih.gov The chemical shifts and coupling constants of the pyrimidine ring protons provide valuable information about the substitution pattern.

The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are indicative of their electronic environment and can confirm the position of the chloro and piperazinyl substituents. mdpi.commdpi.com

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a Substituted Pyrimidine Analogue

| Technique | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H-NMR | 8.69 | s, 1H, NCHN |

| 5.16 | d, 2H, O-CH₂- | |

| 2.6 | t, 1H, C≡CH | |

| ¹³C-NMR | 160.38, 157.48, 152.20 | Pyrimidine C |

| 132.74 | Pyrimidine C | |

| 77.11, 76.05 | C≡C | |

| 56.72 | O-CH₂ |

Data for 4-chloro-5-nitro-6-(prop-2-ynyloxy)pyrimidine. chemrxiv.org

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a synthesized compound. mdpi.comresearchgate.netmdpi.com This information is vital for confirming the molecular formula. HRMS techniques, such as electrospray ionization (ESI), are commonly employed. mdpi.commdpi.com The measured mass-to-charge ratio (m/z) is compared with the calculated value for the expected molecular formula, with a high degree of accuracy confirming the identity of the compound. mdpi.commdpi.com HRMS is an indispensable tool in modern chemical analysis for the unambiguous identification of novel compounds. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. heteroletters.orgmdpi.com The IR spectrum of a this compound derivative would show characteristic absorption bands corresponding to the vibrations of the pyrimidine ring, C-Cl bond, and the N-H and C-N bonds of the piperazine moiety. nist.govcore.ac.uknist.gov For instance, the C-N stretching vibrations and the aromatic C-H stretching vibrations can be identified. mdpi.com While NMR and mass spectrometry provide more detailed structural information, IR spectroscopy is a quick and simple method to confirm the presence of key functional groups and to monitor the progress of a reaction. heteroletters.org

Chemical Reactivity and Derivatization Studies of 4 Chloro 6 Piperazin 1 Yl Pyrimidine

Reactions at the Pyrimidine (B1678525) Ring

The pyrimidine ring in 4-Chloro-6-(piperazin-1-yl)pyrimidine is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity, making it particularly susceptible to nucleophilic attack.

The chlorine atom at the C4 position is an excellent leaving group, readily displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is one of the most common and synthetically useful transformations for this class of compounds. The electron-withdrawing nature of the pyrimidine ring facilitates the addition-elimination sequence of the SNAr reaction.

A diverse range of nucleophiles can be employed to displace the chlorine atom, leading to a vast library of derivatives. These include:

Nitrogen Nucleophiles: Primary and secondary amines (aliphatic and aromatic) react readily to form the corresponding 4-amino-6-(piperazin-1-yl)pyrimidine derivatives. Studies on related chloropyrimidines show that reactions with anilines and secondary aliphatic amines selectively displace the chloride group in the presence of a weak base. researchgate.net The regioselectivity of such substitutions is well-documented, with the C4 and C6 positions of the pyrimidine ring being highly activated towards nucleophilic attack. mdpi.com

Oxygen Nucleophiles: Alkoxides and phenoxides can be used to introduce ether linkages, yielding 4-alkoxy- or 4-aryloxy-6-(piperazin-1-yl)pyrimidines.

Sulfur Nucleophiles: Thiolates react to form thioethers, which can be further oxidized to sulfoxides or sulfones, adding another layer of chemical diversity.

The table below summarizes representative examples of chlorine displacement reactions on related chloropyrimidine scaffolds.

| Nucleophile | Reaction Conditions | Product Type |

|---|---|---|

| Aniline | Weak base (e.g., NaHCO₃), MeCN, 48h | 4-(Phenylamino)-pyrimidine derivative |

| Diethylamine | Weak base, solvent | 4-(Diethylamino)-pyrimidine derivative |

| Sodium Methoxide | Methanol (B129727), excess reagent | 4-Methoxy-pyrimidine derivative |

| Sodium Thiophenoxide | Solvent | 4-(Phenylthio)-pyrimidine derivative |

| Benzylamine | DCM, TEA, room temperature | 4-(Benzylamino)-pyrimidine derivative |

While the displacement of the chlorine atom is the most common reaction, the pyrimidine core itself can undergo further modifications. Due to its electron-deficient character, the pyrimidine ring is generally resistant to electrophilic aromatic substitution. However, it is susceptible to nucleophilic attack at the carbon atoms, which can sometimes lead to ring-opening and subsequent rearrangement, a process known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. For instance, strong nucleophiles like amide ions have been shown to attack unsubstituted positions on the pyrimidine ring, initiating ring transformations.

Modern synthetic methods, such as direct C-H bond activation, have enabled the functionalization of the pyrimidine core at positions that were traditionally difficult to access. nih.gov Palladium-catalyzed cross-coupling reactions, for example, can be used to introduce aryl or other groups at the C5 position of the pyrimidine ring, although this often requires specific pre-functionalization or directing groups. nih.gov Enzymatic modifications, including methylation and deamination, also represent a form of pyrimidine core modification, highlighting the biological relevance of such transformations. umich.edu

Modifications and Functionalization of the Piperazine (B1678402) Substituent

The piperazine moiety offers a secondary amine (N-H) that serves as a versatile handle for a multitude of chemical modifications. This functionalization is crucial for tuning the physicochemical and pharmacological properties of the final compounds. It is estimated that approximately 80% of piperazine-containing drugs feature substituents at the nitrogen positions. nsf.govmdpi.com

The secondary amine of the piperazine ring is nucleophilic and can readily participate in reactions with various electrophiles. Common N-substitution reactions include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces alkyl groups.

N-Acylation: Treatment with acyl chlorides or anhydrides yields amides. For example, reacting a piperazine derivative with 2-chloro-N-arylacetamides in the presence of a base like potassium carbonate results in the corresponding N-acylated products. nih.gov

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can form a bond between the piperazine nitrogen and an aryl group.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides N-alkylated derivatives.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively.

The following table details common reagents and reaction types for the N-functionalization of the piperazine ring.

| Reagent Class | Reaction Type | Functional Group Introduced |

|---|---|---|

| Alkyl Halide (R-X) | N-Alkylation | Alkyl (R) |

| Acyl Chloride (RCOCl) | N-Acylation | Acyl (RCO) |

| Aryl Halide (Ar-X) | N-Arylation (e.g., Buchwald-Hartwig) | Aryl (Ar) |

| Isocyanate (R-N=C=O) | Urea Formation | Carbamoyl (RNHCO) |

| Sulfonyl Chloride (RSO₂Cl) | Sulfonamide Formation | Sulfonyl (RSO₂) |

Piperazine derivatives are utilized as reagents for the chemical modification of carboxyl groups, particularly in the context of peptide and protein analysis. nih.gov The nucleophilic secondary amine of the piperazine ring can form a stable amide bond with a carboxylic acid. This reaction is typically facilitated by coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in combination with an activator like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.gov

This derivatization strategy is employed to enhance the ionization efficiency of peptides in mass spectrometry, allowing for more sensitive detection and analysis in proteomics research. nih.gov By attaching a piperazine-containing tag, the physicochemical properties of the peptide are altered, which can be advantageous for separation and identification. nih.gov

Formation of Hybrid Compounds and Fused Heterocycles

The dual reactivity of this compound makes it an ideal building block for the synthesis of more complex molecular architectures, including hybrid molecules and fused heterocyclic systems. These advanced structures are often designed to interact with multiple biological targets or to possess unique photophysical properties.

The synthesis of fused systems can be achieved through several strategies:

Intramolecular Cyclization: A substituent introduced at the piperazine nitrogen can be designed to react with the pyrimidine ring, leading to the formation of a new fused ring system.

Reaction with Binucleophiles: The chlorine at C4 and a hydrogen at C5 of the pyrimidine ring can participate in reactions with binucleophilic reagents to construct an additional ring. For example, related chloropyrimidine derivatives can react with reagents like hydrazine (B178648) to undergo ring-opening and ring-closure (RORC) sequences, yielding fused pyrazole (B372694) structures. researchgate.net

Multi-step Synthesis: The this compound scaffold can be incorporated as a key intermediate in a longer synthetic route towards polycyclic systems. For instance, substituted pyrimidines are precursors in the synthesis of fused 7-deazapurine heterocycles, which are constructed via steps like azidation followed by thermal cyclization. nih.gov Such fused pyrimidines are of significant interest in medicinal chemistry. nuph.edu.ua

These synthetic pathways allow for the creation of novel, rigid, and structurally diverse compounds that expand the chemical space accessible from the simple this compound starting material.

Exploration of Novel Reaction Pathways and Catalytic Systems

The chemical scaffold of this compound is a versatile building block in synthetic chemistry, primarily due to the reactive C-Cl bond on the pyrimidine ring. Research has increasingly focused on exploring novel reaction pathways and catalytic systems to diversify this core structure, leading to new derivatives with potential applications. These explorations predominantly revolve around transition-metal-catalyzed cross-coupling reactions and innovative approaches to nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, particularly the Suzuki-Miyaura cross-coupling, have become a cornerstone for creating carbon-carbon bonds by replacing the chlorine atom on the pyrimidine ring with various aryl or heteroaryl groups. researchgate.netmdpi.com The reactivity of chloropyrimidines in these reactions is well-established, with the order of reactivity for di- or tri-substituted pyrimidines generally being C4/C6 > C2 > C5. rsc.org This inherent regioselectivity makes the 4-position of the pyrimidine ring a prime target for modification.

Research into the Suzuki-Miyaura reaction for substrates similar to this compound has involved optimizing various parameters to achieve high yields and selectivity. Key factors influencing the reaction's success include the choice of palladium catalyst, ligand, base, and solvent system. researchgate.net For instance, catalyst systems like Palladium(II) acetate (B1210297) (Pd(OAc)2) with triphenylphosphine (B44618) (PPh3) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) have been effectively used. researchgate.netmdpi.com The selection of a suitable base, such as potassium carbonate (K2CO3) or potassium phosphate (B84403) (K3PO4), is also critical for the catalytic cycle. researchgate.netmdpi.com Solvent choice, often a mixture of an organic solvent like dioxane or toluene (B28343) with an aqueous solution, plays a significant role in reaction efficiency. mdpi.comnih.gov

| Chloropyrimidine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 (5 mol%) | K3PO4 | 1,4-Dioxane | 85% |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (5 mol%) | K3PO4 | 1,4-Dioxane | 89% |

| 2,4-dichloropyrimidine (B19661) | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Ethanol (B145695)/Water | Good |

| 4,6-dichloropyrimidine (B16783) | Arylboronic acids | Pd(OAc)2/PPh3 | K3PO4 | Not Specified | Reasonable |

Beyond C-C bond formation, palladium catalysis has been investigated for other transformations. For example, C-S cross-coupling reactions of 2,4-dihalopyrimidines have been developed, demonstrating that under specific conditions with bulky N-heterocyclic carbene ligands, selectivity can be directed away from the typically more reactive C4 position to the C2 position. figshare.com While this study focused on 2,4-dihalopyrimidines, the principles highlight the potential for developing novel catalytic systems that can override inherent reactivity trends and functionalize different positions on the pyrimidine ring.

Nickel-Catalyzed Electrochemical Cross-Coupling

As an alternative to palladium-based systems, novel electrochemical methods using nickel catalysts have been developed. These methods offer a milder and more sustainable approach to forming C-C bonds. nih.gov An electrochemical reductive cross-coupling process has been successfully applied to 4-amino-6-chloropyrimidines and various functionalized aryl halides. nih.gov This reaction typically employs a sacrificial iron anode in conjunction with a nickel(II) catalyst, enabling the synthesis of 4-amino-6-arylpyrimidines in moderate to high yields. nih.gov This pathway is significant as it avoids the use of often expensive palladium catalysts and can tolerate a wide range of functional groups on the aryl halide partner. The success of this methodology with 4-amino-6-chloropyrimidines suggests its potential applicability to this compound, given the structural similarity. nih.gov

| Chloropyrimidine Substrate | Aryl Halide | Catalyst | Anode | Yield |

|---|---|---|---|---|

| 4-(Pyrrolidin-1-yl)-6-chloropyrimidine | 4-Fluorobromobenzene | NiBr2·bipy | Iron | 82% |

| 4-(Pyrrolidin-1-yl)-6-chloropyrimidine | 4-Cyanobromobenzene | NiBr2·bipy | Iron | 85% |

| 4-(Morpholino)-6-chloropyrimidine | 4-Acetylbromobenzene | NiBr2·bipy | Iron | 72% |

| 4-Amino-6-chloropyrimidine | Bromobenzene | NiBr2·bipy | Iron | 55% |

Innovations in Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), which is a fundamental reaction pathway for this class of compounds. While SNAr is a conventional method, novel explorations focus on expanding the scope of nucleophiles and reaction conditions, for instance, by using microwave assistance to accelerate reactions. nih.gov The introduction of the piperazine moiety at the C6 position itself likely proceeds via an SNAr mechanism on a dichloropyrimidine precursor. Subsequent SNAr at the C4 position allows for the introduction of a wide array of substituents. Research on related chloroquinolines has shown that heating with an excess of a nucleophile like piperazine can lead to high yields of the substituted product. mdpi.com The development of synthetic procedures for related 4-chloro-6-(substituted-phenyl)-pyrimidines without the use of special catalysts demonstrates that conventional heating can be effective, with outcomes depending on the nature of the substituents on the pyrimidine ring. nih.gov These studies underscore the ongoing utility and exploration of SNAr pathways for creating diverse libraries of pyrimidine derivatives.

Structure Activity Relationship Sar Studies of 4 Chloro 6 Piperazin 1 Yl Pyrimidine Derivatives

Systematic Structural Modifications for Biological Activity Modulation

The biological activity of 4-chloro-6-(piperazin-1-yl)pyrimidine derivatives can be finely tuned through systematic structural modifications at three key positions: the pyrimidine (B1678525) core, the piperazine (B1678402) ring, and any bridging moieties or linkers. These modifications influence the molecule's size, shape, electronics, and physicochemical properties, which in turn dictate its interaction with biological targets.

While the 4-chloro and 6-piperazinyl groups are defining features of this scaffold, further substitutions on the pyrimidine ring at the C2 and C5 positions have been explored to enhance biological activity. Studies on related piperazinyl-substituted pyrimidines have shown that even minor alterations to the core can have a significant impact.

For instance, in a series of 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine derivatives, the introduction of alkyl groups at the C6 position of the pyrimidine ring led to a substantial increase in binding affinity for the 5-HT7 receptor. mdpi.com Conversely, the introduction of amino groups at the same position or alkyl groups at the C5 position was found to be highly detrimental to the affinity. mdpi.com This highlights the sensitivity of the biological target to the steric and electronic environment around the pyrimidine core.

In another study focusing on antimicrobial agents, various substitutions on the pyrimidine ring of piperazine-containing compounds were shown to modulate their antibacterial and antifungal efficacy. The presence of electronegative functional groups and heterocyclic rings on the pyrimidine core was found to enhance the antimicrobial activity. nih.gov

| Modification on Pyrimidine Core | Observed Impact on Biological Activity | Example Scaffold | Reference |

| Alkyl group at C6 | Substantial increase in 5-HT7 receptor binding affinity | 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine | mdpi.com |

| Amino group at C6 | Highly detrimental to 5-HT7 receptor binding affinity | 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine | mdpi.com |

| Alkyl group at C5 | Highly detrimental to 5-HT7 receptor binding affinity | 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine | mdpi.com |

| Heterocyclic rings | Enhanced antimicrobial activity | 4-substituted-2-(piperazin-1-yl)-6-(thiophen-2-yl)pyrimidine | nih.gov |

The piperazine moiety is a critical component of the this compound scaffold, often serving as a key interaction point with the biological target. Modifications to the piperazine ring itself or the substituents attached to its distal nitrogen atom (N4) have been a major focus of SAR studies.

Research has consistently shown that the nature of the substituent on the N4-position of the piperazine ring plays a crucial role in determining the biological activity. For example, in the development of anticancer agents, the introduction of various piperazine ring systems and their substituents has been shown to significantly influence cytotoxicity. nih.gov SAR studies on berberine (B55584) derivatives revealed that the functional group attached to the piperazine ring influenced anticancer activity in the order of alkyl > chloro > fluoro > nitro. tandfonline.com A 4-methylpiperazine substituent demonstrated excellent anticancer properties. tandfonline.com

Furthermore, the introduction of electron-withdrawing groups, such as chloro- or fluoro-substituents, on a benzene (B151609) ring linked to the piperazine has been found to enhance anti-tumor activity. nih.gov In some cases, replacing the piperazine ring with other cyclic amines like morpholine (B109124) or pyrrolidine (B122466) leads to a noticeable decrease in activity, underscoring the importance of the piperazine scaffold itself. nih.govtandfonline.com

The following table summarizes the impact of various modifications on the piperazine ring:

| Modification on Piperazine Ring/Substituent | Observed Impact on Biological Activity | Example Scaffold/Derivative Type | Reference |

| Alkyl substituent on N4 | Enhanced anticancer activity | Berberine derivatives | tandfonline.com |

| Electron-withdrawing group on N4-phenyl | Enhanced antitumor activity | Berberine derivatives | nih.gov |

| Replacement with morpholine or pyrrolidine | Noticeable decrease in activity | Chromen-4-one derivatives | nih.govtandfonline.com |

| 4-methylpiperazine substituent | Excellent anticancer property | Berberine derivatives | tandfonline.com |

For instance, in the design of inhibitors for human equilibrative nucleoside transporters (ENTs), a methyl group served as a linker between the piperazine and a triazine ring. frontiersin.orgpolyu.edu.hk The rigidity and orientation provided by this simple linker were crucial for the compound's inhibitory effect. In other studies, piperazine-linked compounds have been synthesized where the piperazine itself acts as the primary linker between two larger chemical entities. mdpi.com The conformational flexibility of the piperazine ring in such cases allows the attached pharmacophores to adopt an optimal orientation for binding to the target.

Correlation of Structural Features with Target Binding Affinity and Selectivity

The ultimate goal of SAR studies is to understand how specific structural features of a molecule correlate with its binding affinity for a particular biological target and its selectivity over other targets. For this compound derivatives, this correlation is often established through a combination of in vitro biological assays and computational modeling.

For example, in the study of 5-HT7 receptor antagonists, the high affinity of derivatives with a C6-alkyl group on the pyrimidine core suggests a specific hydrophobic pocket in the receptor's binding site that can accommodate this group. mdpi.com The detrimental effect of polar substituents at the same position indicates that hydrogen bonding in this region may be unfavorable for binding.

Selectivity is also heavily influenced by structural modifications. In the development of ENT inhibitors, the replacement of a naphthalene (B1677914) moiety with a benzene ring abolished the inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk However, the addition of a chloride to the meta position of this benzene ring restored the inhibitory effect on ENT1 but not on ENT2, demonstrating how a subtle change can impart selectivity. frontiersin.orgpolyu.edu.hk

The following table illustrates the correlation between structural features and target binding:

| Structural Feature | Target | Correlation with Binding Affinity/Selectivity | Reference |

| C6-alkyl group on pyrimidine | 5-HT7 Receptor | Increased binding affinity | mdpi.com |

| C6-amino group on pyrimidine | 5-HT7 Receptor | Decreased binding affinity | mdpi.com |

| Naphthalene moiety on triazine ring | ENTs | Essential for inhibitory effect on ENT1 and ENT2 | frontiersin.orgpolyu.edu.hk |

| meta-chloro-benzene moiety | ENTs | Restored inhibitory effect on ENT1 but not ENT2 | frontiersin.orgpolyu.edu.hk |

Design Principles for Enhanced Biological Performance

Based on the extensive SAR studies conducted on this compound and related scaffolds, several key design principles have emerged for enhancing their biological performance:

Strategic Substitution on the Pyrimidine Core: The pyrimidine ring is not merely a scaffold but an active participant in target binding. Introducing small, hydrophobic substituents at appropriate positions, such as C6, can significantly enhance binding affinity, while polar groups may be detrimental depending on the target.

Optimization of the N4-Piperazine Substituent: The substituent on the distal nitrogen of the piperazine ring is a critical determinant of activity and selectivity. Aromatic or heteroaromatic rings with specific substitution patterns, often involving electron-withdrawing groups, are frequently employed to enhance interactions with the target.

Judicious Use of Linkers: When a linker is employed, its length, rigidity, and chemical nature must be carefully considered to ensure optimal positioning of the pharmacophores and to maintain favorable physicochemical properties.

Balancing Potency and Selectivity: Minor structural modifications can have a profound impact on selectivity. A systematic exploration of substituents on different parts of the molecule is crucial for identifying compounds that are not only potent but also highly selective for the desired target.

Pre Clinical Investigations and Biological Target Identification

In Vitro Assays for Biological Activity Profiling

The 4-chloro-6-(piperazin-1-yl)pyrimidine moiety is a key component in numerous compounds that have been subjected to a wide array of in vitro assays to determine their biological activities. These studies have unveiled a broad spectrum of potential therapeutic applications, from oncology to infectious diseases.

Derivatives of this compound have demonstrated significant inhibitory activity against several key enzymes implicated in human diseases.

MARK4 Inhibition: A series of 4,6-disubstituted pyrimidine (B1678525) derivatives, specifically 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidines, have been synthesized and evaluated as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4). researchgate.netnih.govscienceopen.comnih.gov MARK4 is a promising therapeutic target for neurodegenerative disorders like Alzheimer's disease. In vitro ATPase inhibition assays revealed that these compounds inhibit MARK4 with IC50 values in the micromolar range. nih.govnih.gov

NAPE-PLD Inhibition: N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.govnih.gov High-throughput screening has led to the discovery of potent NAPE-PLD inhibitors. nih.govresearchgate.net One such inhibitor, LEI-401, was identified and shown to reduce NAE levels in neuroblastoma cells. nih.govnih.gov While not direct derivatives of the subject compound, the development of small molecule inhibitors for this enzyme class highlights a potential area for exploration. escholarship.orgrsc.org

Src/Abl Kinase Inhibition: A series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent dual inhibitors of Src and Abl kinases. nih.gov One notable compound from this series, N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide, incorporates the piperazinyl-pyrimidine scaffold. nih.gov These kinases are crucial in the signaling pathways of various cancers, particularly chronic myelogenous leukemia (CML). nih.govnih.gov The interaction between BCR-ABL and Src family kinases can contribute to resistance to therapies like imatinib. nih.gov

Table 1: Enzyme Inhibition by Pyrimidine Derivatives

| Enzyme Target | Derivative Class | Reported Activity | Reference |

|---|---|---|---|

| MARK4 | 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidines | IC50 values in the micromolar (μM) range | nih.govnih.gov |

| Src/Abl Kinase | 2-(aminopyrimidinyl)thiazole-5-carboxamides | Potent dual inhibition | nih.gov |

| Falcipain-2 (PfFP-2) | Pyrimidine-tethered spirochromane-based sulfonamides | IC50 values of 4.1 μM and 5.4 μM for lead compounds | rsc.org |

| Falcipain-3 (PfFP-3) | Pyrimidine-tethered spirochromane-based sulfonamides | IC50 values of 4.9 μM and 6.3 μM for lead compounds | rsc.org |

The piperazinyl-pyrimidine framework is also integral to ligands targeting G protein-coupled receptors (GPCRs), which are involved in a multitude of physiological processes.

5-HT7 Receptor Antagonism: Derivatives of 2-(piperazino)pyrimidine have been investigated as ligands for the serotonin (B10506) 5-HT7 receptor. core.ac.uk Studies on 4-(3'-Furyl)-2-(N-substituted-piperazino)pyrimidines and their 2'-furyl analogs have shown potent binding to the 5-HT7 receptor, with some compounds demonstrating high selectivity over the related 5-HT6 receptor. core.ac.uk Additionally, various sulfonamide derivatives containing a piperazine (B1678402) moiety have been prepared and evaluated as 5-HT7 receptor antagonists, showing IC50 values in the nanomolar range (12-580 nM). nih.gov

GPR119 Agonism: G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity, as its activation stimulates insulin (B600854) secretion and the release of incretin (B1656795) hormones. benthamdirect.com Several classes of pyrimidine derivatives have been designed and synthesized as GPR119 agonists. nih.govnih.govresearchgate.netacs.org Fused pyrimidine derivatives, such as tetrahydroquinazolines, have shown potent GPR119 agonistic activity with EC50 values in the sub-micromolar range (0.27-1.2 μM). nih.govresearchgate.net

Table 2: Receptor Activity of Piperazinyl-Pyrimidine Derivatives

| Receptor Target | Derivative Class | Activity Type | Reported Potency | Reference |

|---|---|---|---|---|

| 5-HT7 | Naphthyl/Benzene (B151609) sulfonamides with piperazine | Antagonist | IC50: 12-580 nM | nih.gov |

| 5-HT7 | 4-(Furyl)-2-(N-substituted-piperazino)pyrimidines | Antagonist | Potent binding and high selectivity | core.ac.uk |

| GPR119 | Fused pyrimidine derivatives (e.g., tetrahydroquinazolines) | Agonist | EC50: 0.27-1.2 μM | nih.govresearchgate.net |

| GPR119 | Phenylamino- and phenoxy-substituted pyrazolo[3,4-d]pyrimidines | Agonist | Good potency and efficacy | nih.gov |

A significant body of research has focused on the anticancer potential of pyrimidine derivatives. The this compound scaffold is a common starting point for synthesizing compounds with potent antiproliferative effects across a wide range of human cancer cell lines. nih.govnih.gov These derivatives have demonstrated activity against leukemia, colon cancer, CNS cancer, melanoma, and breast cancer cell lines. mdpi.com For instance, certain piperazine-substituted pyranopyridines showed antiproliferative activity at micromolar and submicromolar concentrations. nih.gov Similarly, pyrido[1,2-a]pyrimidin-4-one derivatives incorporating a piperazinyl-ethyl moiety have shown good activity against cell lines such as Colo-205 and MDA-MB 231. nih.gov

Table 3: Antiproliferative Activity of Piperazinyl-Pyrimidine Derivatives

| Derivative Class | Cancer Cell Line | Reported Activity (GI50/IC50) | Reference |

|---|---|---|---|

| Vindoline-piperazine conjugates | Breast (MDA-MB-468) | GI50 = 1.00 μM | mdpi.com |

| Vindoline-piperazine conjugates | Non-Small Cell Lung (HOP-92) | GI50 = 1.35 μM | mdpi.com |

| Pyrido[1,2-a]pyrimidin-4-ones | Colon (Colo-205) | Good activity reported | nih.gov |

| Pyrido[1,2-a]pyrimidin-4-ones | Breast (MDA-MB 231) | Good activity reported | nih.gov |

| Piperazine-substituted pyranopyridines | Various | Micromolar to submicromolar activity | nih.gov |

The versatility of the piperazinyl-pyrimidine scaffold extends to the development of agents against infectious diseases.

Antimicrobial Activity: While broad antimicrobial activity is a feature of many pyrimidine-based compounds, specific studies on this compound itself are less common. However, the general class of pyrimidines is well-established for its potential in this area.

Antimalarial Activity: Hybrid molecules combining the 4-aminoquinoline (B48711) core (found in the drug chloroquine) with a pyrimidine moiety linked via a piperazine group have been synthesized and evaluated for their antimalarial properties. lookchem.comnih.govnih.gov These compounds have shown potent activity against both chloroquine-sensitive (D6, 3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. rsc.orglookchem.comnih.govnih.gov Several of these hybrids exhibited IC50 values in the nanomolar range, significantly more potent than chloroquine (B1663885) against resistant strains. lookchem.comnih.gov

Table 4: Antimalarial Activity of 4-Aminoquinoline-Pyrimidine Hybrids

| P. falciparum Strain | Derivative Class | Reported Activity (IC50) | Reference |

|---|---|---|---|

| CQ-Sensitive (D6) | Diamine/piperazine-linked 4-aminoquinoline-pyrimidine hybrids | 0.012–0.10 μM | nih.gov |

| CQ-Resistant (W2) | Diamine/piperazine-linked 4-aminoquinoline-pyrimidine hybrids | 0.016–9.83 μM | nih.gov |

| CQ-Resistant (W2) | 4-aminoquinoline-pyrimidine hybrids | 5 to 25-fold more active than chloroquine | nih.gov |

| CQ-Resistant | Compound 5j (4-aminoquinoline-pyrimidine hybrid) | 0.13–0.14 μM (2.5-fold stronger than chloroquine) | lookchem.com |

Identification and Validation of Molecular Targets

The in vitro assays have been instrumental in identifying the specific molecular targets through which these pyrimidine derivatives exert their biological effects.

Kinases: For anticancer applications, key targets include the non-receptor tyrosine kinases Src and Abl , which are critical for cell proliferation and survival signaling in certain leukemias. nih.govnih.gov For neurodegenerative diseases, MARK4 has been identified as a target, with inhibition expected to impact microtubule stability. nih.govnih.gov

GPCRs: In the realm of metabolic and central nervous system disorders, the identified targets are G protein-coupled receptors. GPR119 activation is a validated strategy for enhancing glucose-dependent insulin secretion, making it a key target for type 2 diabetes. benthamdirect.comnih.gov The serotonin receptor 5-HT7 is a validated target for central nervous system disorders, and antagonists are sought for potential therapeutic benefits. core.ac.uknih.govnih.gov

Parasitic Enzymes: In the context of antimalarial activity, derivatives have been shown to inhibit essential parasitic enzymes. Specifically, the cysteine proteases falcipain-2 and falcipain-3 of P. falciparum have been identified as molecular targets for pyrimidine-based sulfonamides. rsc.org

Mechanism of Action Elucidation in Pre-clinical Models

Understanding the mechanism of action is crucial for the further development of these compounds.

For Src/Abl inhibitors , the mechanism involves the direct inhibition of the kinase's catalytic activity, thereby blocking downstream signaling pathways that promote malignant cell proliferation and survival. nih.govnih.gov

The mechanism for GPR119 agonists involves binding to the receptor on pancreatic β-cells and intestinal enteroendocrine cells. This binding activates Gαs coupling to adenylate cyclase, leading to an increase in intracellular cAMP levels. benthamdirect.com This, in turn, stimulates glucose-dependent insulin secretion and the release of GLP-1, collectively improving glucose homeostasis. benthamdirect.com

The antiproliferative mechanism for some piperazine derivatives involves the induction of apoptosis, a form of programmed cell death. nih.gov

For antimalarial hybrids targeting falcipains, the mechanism is the inhibition of these essential proteases, which are crucial for hemoglobin degradation by the parasite. This disruption of a vital nutrient pathway leads to parasite death. rsc.org

Emerging Therapeutic Applications and Research Avenues (Pre-clinical Focus)

The core structure of this compound serves as a versatile scaffold in medicinal chemistry, leading to the development of derivatives with significant potential across various therapeutic areas. Pre-clinical investigations have primarily focused on oncology and infectious diseases, identifying specific biological targets and demonstrating potent activity in cellular and biochemical assays. These research avenues highlight the promise of pyrimidine-piperazine based compounds for future drug development.

Oncology Research

In the field of oncology, derivatives based on the pyrimidine framework have shown significant promise as inhibitors of key proteins involved in cancer cell proliferation and survival, such as kinases and tubulin.

Dual FLT3/Aurora Kinase Inhibition:

One significant area of research involves the development of dual inhibitors for FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are crucial targets in acute myeloid leukemia (AML). bohrium.comacs.orgnih.gov A potent inhibitor, 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (identified as compound 27e), emerged from the optimization of an imidazo[4,5-b]pyridine-based series. bohrium.comacs.orgnih.gov This compound demonstrated high affinity for both wild-type and mutant forms of FLT3, as well as Aurora kinases A and B. bohrium.comacs.orgnih.gov The constitutive activation of FLT3 is a known driver in a significant percentage of AML cases, making dual inhibition a promising therapeutic strategy. bohrium.comacs.orgnih.gov In preclinical in vivo models, oral administration of this compound led to strong inhibition of tumor growth in a FLT3-ITD-positive AML human tumor xenograft (MV4-11). bohrium.comacs.orgnih.gov

Table 1: Kinase Inhibitory Potency of Compound 27e

| Target Kinase | Binding Affinity (Kd) |

|---|---|

| FLT3 | 6.2 nM |

| FLT3-ITD | 38 nM |

| FLT3(D835Y) | 14 nM |

| Aurora-A | 7.5 nM |

| Aurora-B | 48 nM |

Data sourced from studies on imidazo[4,5-b]pyridine-based kinase inhibitors. bohrium.comacs.orgnih.gov

Tubulin Polymerization Inhibition:

Another avenue of anticancer research for pyrimidine analogues is the inhibition of tubulin polymerization. nih.gov By targeting the colchicine (B1669291) binding site on tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov A series of novel 4,6-pyrimidine analogues were designed as colchicine binding site inhibitors (CBSIs), with compound 17j emerging as a particularly potent example. nih.gov This compound exhibited powerful antiproliferative activity across a range of human cancer cell lines, with IC₅₀ values in the low nanomolar range. nih.gov Biochemical assays confirmed that compound 17j inhibits tubulin polymerization, and it effectively suppressed primary tumor growth in an A549 xenograft model. nih.gov

Table 2: In Vitro Antiproliferative Activity of Compound 17j

| Cancer Cell Line | IC₅₀ (nM) |

|---|---|

| A549 (Lung) | 1.1 |

| HCT116 (Colon) | 1.4 |

| MCF-7 (Breast) | 4.4 |

| HeLa (Cervical) | 1.2 |

| HepG2 (Liver) | 2.5 |

| SGC-7901 (Gastric) | 1.3 |

Data represents the concentration required for 50% inhibition of cell proliferation. nih.gov

Antiparasitic Research

Derivatives of the pyrimidine scaffold have also been investigated for their potential in treating neglected tropical diseases, particularly Human African trypanosomiasis (sleeping sickness), which is caused by the parasite Trypanosoma brucei. nih.gov Research into novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives has yielded compounds with promising antitrypanosomal activity. nih.gov These molecules serve as promising hits for further preclinical development against a disease with limited and often problematic treatment options. nih.gov

Table 3: Antitrypanosomal Activity of Pyrimidine Derivatives

| Compound | EC₅₀ against T. b. rhodesiense (μM) |

|---|---|

| 29 | <1 |

| 30 | <1 |

| 32 | 0.5 |

| 33 | <1 |

Data represents the effective concentration required to inhibit 50% of parasite growth in vitro. nih.gov

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a specific target, typically a protein or enzyme. For derivatives of 4-chloro-6-(piperazin-1-yl)pyrimidine, docking studies are instrumental in elucidating their binding modes and predicting their affinity for various biological targets, particularly protein kinases, which are often implicated in cancer and inflammatory diseases.

Research on related pyrimidine (B1678525) and piperazine (B1678402) structures demonstrates that these scaffolds are frequently employed in the design of kinase inhibitors. In docking simulations, the pyrimidine core often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the protein's hinge region. For instance, studies on pyrimidine derivatives targeting cyclin-dependent kinase 2 (CDK2) have shown that the nitrogen atoms in the pyrimidine ring are key to forming these interactions. nih.gov The piperazine ring, connected at the 6-position, typically extends into the solvent-exposed region of the binding pocket, providing a vector for modification to enhance potency and selectivity.

In silico studies on piperazine-linked pyrimidines targeting the NF-κB p65 subunit revealed significant binding energies, with one novel compound demonstrating a binding energy of -9.32 kcal/mol. nih.gov Similarly, docking analyses of pyrazolo[3,4-d]pyrimidine derivatives, which are structurally analogous to pyrimidines, have been performed to predict their binding modes within the FLT3 kinase binding domain. nih.gov These studies help identify key amino acid residues that interact with the ligand. Common interactions include hydrogen bonds, hydrophobic interactions, and pi-alkyl interactions, which collectively contribute to the binding affinity of the molecule. nih.govnih.gov The insights gained from these simulations are crucial for understanding the structure-activity relationships (SAR) and guiding the rational design of more potent and selective inhibitors. mdpi.com

| Target Protein | Compound Class | Key Findings from Docking | Reported Binding Energy (kcal/mol) |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | Chloro-substituted Pyrimidine Derivatives | Hydrogen bonds formed with THR 165, GLU 12, LYS 33. Pi-alkyl interactions with VAL 63, ILE 10. nih.gov | -7.9 nih.gov |

| NF-κB (p65 Subunit) | Piperazine-linked Pyrimidines | Predicted strong interaction within the active site. nih.gov | -9.32 nih.gov |

| FMS-like Tyrosine Kinase 3 (FLT3) | Pyrazolo[3,4-d]pyrimidine-Piperazine Hybrids | Prediction of binding modes to guide inhibitor design. nih.gov | Not Specified |

| B-cell lymphoma 2 (Bcl-2) | General Pyrimidine Derivatives | Interaction with key residues like SER 60, ARG 129, and GLN 118. mdpi.com | Varies |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. nih.gov This technique is crucial for validating docking poses and understanding the conformational changes that may occur upon ligand binding.

For derivatives based on the this compound scaffold, MD simulations are used to confirm that the binding mode predicted by docking is stable. nih.gov Researchers analyze parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms throughout the simulation. A stable RMSD value suggests that the ligand remains securely bound in its initial pose. mdpi.com

These simulations provide deeper insights into the specific interactions that contribute to binding stability. For example, MD studies on novel 1-(4-chlorobenzhydryl) piperazine derivatives have been performed to complement docking analyses. researchgate.net Similarly, MD simulations of up to 100 ns have been conducted on pyrimidine and pyrazole (B372694) derivatives to evaluate the stability of the ligand-protein complexes, strengthening the case for their potential as effective inhibitors. mdpi.com By observing the dynamic behavior of the ligand in the binding pocket, MD simulations can reveal the importance of specific hydrogen bonds, water-mediated interactions, and conformational flexibility, which are critical for affinity and selectivity. nih.govmdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. uobabylon.edu.iq For this compound, these methods can provide valuable information about its electronic structure, charge distribution, and chemical reactivity.

Studies on related chloropyrimidine molecules have utilized quantum chemical methods to calculate molecular properties and electronic structure. nih.govmostwiedzy.pl Such calculations can determine the distribution of electron density across the molecule, identifying sites that are electron-rich or electron-deficient. This is particularly important for predicting the reactivity of the pyrimidine ring. The chlorine atom at the 4-position is an electrophilic site, making it susceptible to nucleophilic aromatic substitution, a common reaction used to synthesize more complex derivatives.

DFT calculations can be used to optimize the geometry of the molecule and analyze its frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. uobabylon.edu.iq This theoretical understanding of the electronic landscape helps chemists predict the outcomes of synthetic reactions and design more efficient synthetic routes for creating libraries of derivatives for biological screening.

In Silico Prediction of Pharmacological Properties and Target Identification

Early assessment of a compound's pharmacological and pharmacokinetic properties is essential in drug discovery to minimize late-stage failures. In silico tools are widely used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. nih.gov For compounds derived from the this compound scaffold, these predictions help assess their drug-likeness.

Computational models evaluate physicochemical parameters based on criteria such as Lipinski's Rule of Five, which predicts the potential for oral bioavailability. mdpi.com These parameters include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Studies on various pyrazolo[1,5-a]pyrimidines and piperazine-containing compounds have shown that these scaffolds can be modified to fit within the desired ranges for good drug-like properties, including high gastrointestinal absorption. mdpi.comnih.gov

Furthermore, computational tools can predict potential safety liabilities, such as inhibition of cytochrome P450 (CYP) enzymes or binding to the hERG potassium channel, which can lead to adverse drug interactions or cardiotoxicity, respectively. mdpi.com These early-stage in silico evaluations help prioritize which derivatives of this compound should be synthesized and advanced to more resource-intensive experimental testing. nih.gov

| Predicted Property | Computational Method | Importance in Drug Discovery | Typical Finding for Piperazinyl-Pyrimidine Scaffolds |

|---|---|---|---|

| Oral Bioavailability | Lipinski's Rule of Five | Predicts if a compound is likely to be orally active. mdpi.com | Derivatives can be designed to comply with the rule. mdpi.com |

| Gastrointestinal (GI) Absorption | ADMET Models | Estimates the extent of absorption from the gut. mdpi.com | Generally predicted to have good GI absorption. mdpi.com |

| Ames Mutagenicity | Toxicity Prediction Models | Flags compounds that may be mutagenic. mdpi.com | Varies by derivative; some analogs predicted as non-mutagenic. |

| hERG Inhibition | Toxicity Prediction Models | Assesses the risk of cardiotoxicity. mdpi.com | Often a key focus for optimization to minimize risk. mdpi.com |

| Plasma Protein Binding (PPB) | ADMET Models | Affects distribution and half-life of the drug. mdpi.com | Often predicted to be high (>90%), indicating a longer half-life. mdpi.com |

Computational Approaches for Lead Optimization and Compound Design

The this compound scaffold is an excellent starting point for lead optimization campaigns. nih.gov Computational chemistry is integral to this iterative process, where an initial "hit" compound is systematically modified to improve its potency, selectivity, and ADME profile.

Structure-based drug design, guided by molecular docking and MD simulations, allows researchers to visualize how chemical modifications might enhance binding to the target. For example, if docking reveals an unoccupied hydrophobic pocket near the piperazine ring, chemists can design derivatives with appropriate hydrophobic groups attached to the piperazine nitrogen to fill this pocket, potentially increasing binding affinity. The piperazine moiety is recognized as a privileged structure in drug discovery due to its versatility and ability to improve pharmacokinetic properties. nih.gov

Extensive lead optimization efforts on piperazinyl-pyrimidine analogues have been conducted to develop potent antiviral agents. nih.gov These efforts involve synthesizing and testing hundreds of analogues to build a detailed structure-activity relationship (SAR), which reveals the key chemical features required for biological activity. nih.gov Computational models help rationalize the observed SAR and predict the properties of new, unsynthesized compounds, thereby accelerating the design-synthesize-test cycle and leading to the identification of potent and safe lead candidates for further development. nih.gov

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies and Scalable Production of Pyrimidine-Piperazine Derivatives

The development of innovative and efficient synthetic routes is paramount to the continued exploration of pyrimidine-piperazine derivatives. Future research is increasingly focused on methodologies that are not only novel but also amenable to scalable production. researchgate.net Green chemistry principles are also gaining prominence, with an emphasis on reducing waste and employing more environmentally benign reagents and solvents.

Recent advancements have highlighted the utility of multi-component reactions (MCRs), such as the Biginelli reaction, which allow for the one-pot synthesis of complex pyrimidine (B1678525) structures from simple precursors. mdpi.com This approach significantly streamlines the synthetic process, making it more time and cost-effective. mdpi.com Other modern strategies include [3+3] cycloaddition reactions and the use of visible-light irradiation to drive chemical transformations, offering new pathways to diverse pyrimidine cores. researchgate.netmdpi.com

Furthermore, the functionalization of the pyrimidine ring through methods like palladium-catalyzed cross-coupling reactions has enabled the introduction of a wide array of substituents, which is crucial for building extensive chemical libraries. nih.gov The development of robust and scalable methods for these reactions will be essential for translating promising laboratory-scale findings into viable therapeutic candidates.

Expansion of Derivatization Libraries for Structure-Function Elucidation

A comprehensive understanding of the structure-activity relationships (SAR) and structure-property relationships (SPR) is fundamental to the rational design of more potent and selective drug candidates. The systematic expansion of derivatization libraries based on the 4-Chloro-6-(piperazin-1-yl)pyrimidine core is a critical ongoing effort. researchgate.net

Researchers are actively exploring modifications at various positions of both the pyrimidine and piperazine (B1678402) rings. researchgate.netnih.gov This includes the introduction of diverse aromatic and heterocyclic moieties, as well as a range of functional groups to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. nih.govresearchgate.net The synthesis of focused libraries targeting specific biological endpoints allows for a more detailed probing of the molecular interactions between the compounds and their biological targets.

The following table provides examples of derivatization strategies that have been employed to explore the chemical space of pyrimidine-piperazine compounds:

| Modification Site | Examples of Substituents | Potential Impact |

| Pyrimidine Ring | Aryl groups, alkyl chains, halogens | Modulate binding affinity and selectivity |

| Piperazine Ring | Benzyl groups, substituted phenyl rings, acyl groups | Influence pharmacokinetic properties and target interaction |

| Linker between Rings | Not applicable for direct derivatives of the core structure | N/A |

By systematically synthesizing and screening these expanded libraries, researchers can build detailed SAR models that guide the design of next-generation compounds with improved therapeutic profiles. researchgate.net

Investigation of Undiscovered Biological Targets and Pathways

While pyrimidine-piperazine derivatives have shown promise against a range of known biological targets, a significant area of future research lies in the exploration of novel therapeutic applications and the identification of previously undiscovered molecular targets. mdpi.comnih.gov High-throughput screening of diverse compound libraries against a wide array of biological assays is a key strategy in this endeavor.

Current research has demonstrated the potential of these compounds in various therapeutic areas, including:

Anticancer Agents: Targeting various kinases and signaling pathways involved in cancer progression. nih.govresearchgate.net

Antimicrobial Agents: Exhibiting activity against a spectrum of bacteria and fungi. neuroquantology.comnih.gov

Antiviral Agents: Showing potential in inhibiting viral replication. nih.gov

Enzyme Inhibitors: Acting on enzymes such as monoamine oxidase (MAO). nih.gov

Future investigations will likely involve phenotypic screening to identify compounds that produce a desired biological effect in cells or organisms, followed by target deconvolution to identify the specific molecular target responsible for that effect. This approach has the potential to uncover novel mechanisms of action and open up entirely new therapeutic avenues for this versatile chemical scaffold.

Advanced Computational Modeling Techniques for Predictive Research

The integration of advanced computational modeling techniques has become an indispensable tool in modern drug discovery, and its application to pyrimidine-piperazine derivatives is a rapidly growing area. capes.gov.br These in silico methods offer a powerful means to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds, thereby streamlining the drug development process and reducing the reliance on costly and time-consuming experimental work.

Key computational approaches being employed include:

Quantitative Structure-Activity Relationship (QSAR): This method establishes a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of the potency of new derivatives. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and key molecular interactions. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the binding event. nih.gov

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery process. mdpi.com

These computational tools not only aid in the rational design of new derivatives with enhanced activity and selectivity but also contribute to a deeper understanding of the underlying molecular mechanisms of action.

Integration of Experimental and Theoretical Approaches for Comprehensive Understanding

The most fruitful path forward in the exploration of this compound and its derivatives lies in the seamless integration of experimental and theoretical approaches. mdpi.com This synergistic strategy, often referred to as a "feedback loop," allows for a more comprehensive and efficient drug discovery cascade.

In this integrated model, computational studies can be used to prioritize the synthesis of compounds with the highest predicted activity and most favorable drug-like properties. mdpi.com The synthesized compounds are then subjected to experimental validation through in vitro and in vivo assays. The experimental data, in turn, is used to refine and improve the predictive power of the computational models. mdpi.com

This iterative process of design, synthesis, testing, and model refinement accelerates the identification of lead compounds and provides a deeper understanding of the complex interplay between chemical structure and biological function. By combining the strengths of both computational and experimental methodologies, researchers can more effectively navigate the vast chemical space of pyrimidine-piperazine derivatives and unlock their full therapeutic potential.

Q & A

What safety protocols are critical when handling 4-Chloro-6-(piperazin-1-yl)pyrimidine in laboratory settings?

Basic Question

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use N95 masks if aerosolization is possible during weighing or synthesis .

- Waste Management: Segregate halogenated organic waste in labeled containers for professional disposal to prevent environmental contamination .

- Ventilation: Perform reactions in fume hoods or gloveboxes, especially when generating toxic intermediates (e.g., chloro derivatives) .

What synthetic strategies are effective for introducing the piperazine moiety into pyrimidine scaffolds?

Basic Question

Methodological Answer:

- Nucleophilic Aromatic Substitution (SNAr): React 4,6-dichloropyrimidine with piperazine in polar aprotic solvents (e.g., DMF) at 80–100°C. Monitor progress via TLC (Rf shift) or HPLC .

- Catalytic Optimization: Use K2CO3 or DIEA as a base to deprotonate piperazine, enhancing reactivity. Yields typically range from 60–85% depending on steric hindrance .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Advanced Question

Methodological Answer:

- SHELX Refinement: Use SHELXL for small-molecule refinement. Key steps include:

- Data Collection: High-resolution (<1.0 Å) X-ray diffraction data minimizes thermal motion artifacts .

- Puckering Analysis: Apply Cremer-Pople parameters to quantify non-planarity in the piperazine ring (e.g., chair vs. boat conformations) .

- Validation: Cross-check with CCDC databases to identify discrepancies in bond angles or torsional strain .

- Case Study: A related compound, 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine, showed a chair conformation with a Cremer-Pople puckering amplitude of 0.52 Å .

How do structural modifications to the piperazine ring affect the compound’s bioactivity?

Advanced Question

Methodological Answer:

- SAR Studies:

- Substitution Patterns: N-Methylation of piperazine in analogs like GDC-0941 increased PI3K inhibition (IC50 = 3 nM vs. 28 nM for unmethylated analogs) by enhancing hydrophobic interactions .

- Comparative Analysis: MI-3 (a thieno[3,2-d]pyrimidine analog) showed divergent morphological effects compared to MI-2 despite similar IC50 values, suggesting off-target pathway modulation .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of chloro substitution on pyrimidine’s π-π stacking with target proteins .

How should researchers address contradictions in reported biological efficacy data for this compound?

Advanced Question

Methodological Answer:

- Experimental Design:

- Data Triangulation: Compare crystallographic data (e.g., binding poses from PDB 5ZJ) with molecular docking simulations to validate mechanism-of-action hypotheses .

What analytical techniques are optimal for characterizing impurities in synthesized batches?

Methodological Answer:

- HPLC-MS: Use C18 columns (ACN/water + 0.1% formic acid) to detect residual piperazine or chlorinated byproducts. Limit of detection (LOD) < 0.1% .

- NMR Spectroscopy: 1H/13C NMR (DMSO-d6) identifies regiochemical isomers. Key signals:

How can computational tools predict the compound’s pharmacokinetic properties?

Advanced Question

Methodological Answer:

- ADME Prediction: Use SwissADME or ADMETLab 2.0 to estimate:

- Molecular Dynamics (MD): Simulate binding stability with menin-MLL (e.g., 50 ns trajectories in GROMACS) to assess residence time and off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.